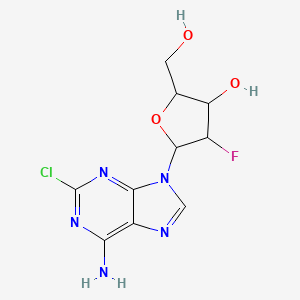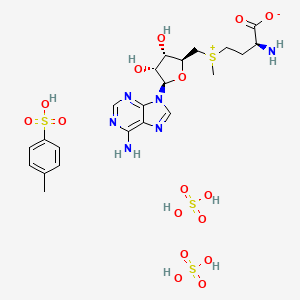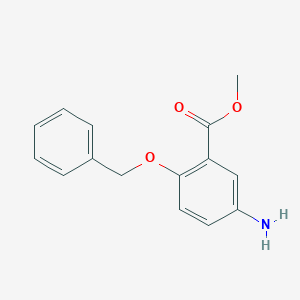
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate and related compounds involves complex organic reactions. Novel 2‘-deoxycytidine antimetabolites, including 2‘-modified 2‘-deoxy-4‘-thiocytidines, have been synthesized from d-glucose, indicating a potential pathway for the synthesis of related compounds like N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (Yoshimura et al., 1997). Another study highlights the synthesis of oligonucleotides containing 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry, which could offer insights into the synthesis of related compounds (Jurczyk et al., 1998).
Molecular Structure Analysis
The molecular structure of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate is complex, with specific functional groups contributing to its reactivity and interactions. The presence of benzoyl and difluorocytidine moieties suggests a structure that could engage in a variety of chemical reactions. A study on the crystal structures of compounds with similar structural motifs, such as 4-benzoylpyridine derivatives, can provide insights into the structural aspects of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (Escuer et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate can be inferred from studies on similar compounds. For example, the reaction of cytidine-3'-phosphate with p-benzoquinone, forming covalent adducts, showcases the potential reactivity of cytidine derivatives (Pongracz et al., 1990). This reactivity is essential for understanding the chemical properties and potential applications of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate.
Physical Properties Analysis
The physical properties of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. While specific studies on this compound might be limited, insights can be drawn from related compounds. For instance, the synthesis and properties of 2'-deoxy-3,5-di-O-benzoyl-2,2-difluoro-D-ribose from D-glucose and D-mannose provide relevant information on the physical properties of similar difluorinated compounds (Fernandez et al., 1998).
Chemical Properties Analysis
Understanding the chemical properties of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, including its reactivity, stability under various conditions, and interaction with other compounds, is essential for its application in synthesis and other chemical processes. Studies on the reactivity of similar compounds, such as the specific N-debenzoylation of fully benzoylated adenosine and cytidine with phenols and alcohols, can provide insights into the chemical behavior of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate (Ishido et al., 1977).
Applications De Recherche Scientifique
Synthetic Routes and Modifications
Research demonstrates a variety of synthetic pathways and chemical modifications involving N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate and related compounds. For instance, a linear synthesis of gemcitabine, a derivative of 2'-deoxy-2',2'-difluorocytidine, highlights a high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into the corresponding glycosyl urea, with subsequent conversion to the cytosine base via the uracil derivative (Brown, Weymouth-Wilson, & Linclau, 2015). Furthermore, methods for the synthesis of N-benzoylated uridine and thymidine derivatives have been developed, showcasing an efficient route for N-benzoyl thymidine via initial tribenzoylation, followed by selective hydrolysis of the benzoates (Maguire, Hladezuk, & Ford, 2002).
Chemical Properties and Reactions
Certain studies focus on the chemical properties and reactions of related compounds. For instance, the cyclization versus oligomerization of SP- and RP-5′-OH-N4-benzoyl-2′-deoxycytidine-3′-O-(2-thio-4,4-pentamethylene-1,3,2-oxathiaphospholane)s has been investigated, revealing different outcomes for the SP and RP isomers due to the energy of the corresponding transition states (Guga et al., 2006). Additionally, the synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU) showed a sharp conformational switch attributed to decreased steric and stereoelectronic effects when replacing the ring heteroatom (Watts et al., 2006).
Orientations Futures
The future directions of this compound would likely be tied to its role in the synthesis of Gemcitabine metabolites and the development of new chemotherapy medications2.
Please note that this information is based on limited search results and may not be complete or entirely accurate. For a comprehensive analysis, please consult relevant scientific literature or a chemistry professional.
Propriétés
Numéro CAS |
1020657-43-5 |
|---|---|
Nom du produit |
N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate |
Formule moléculaire |
C₂₃H₁₉F₂N₃O₆ |
Poids moléculaire |
471.41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)
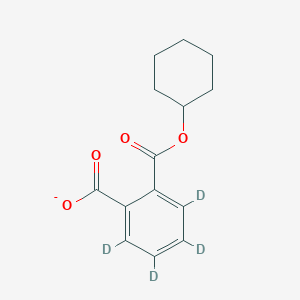
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)

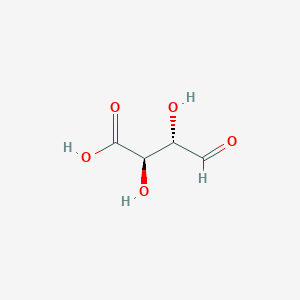
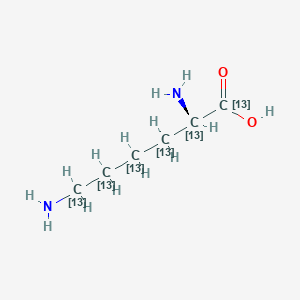
![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)
